Tripiperidinomethane

Description

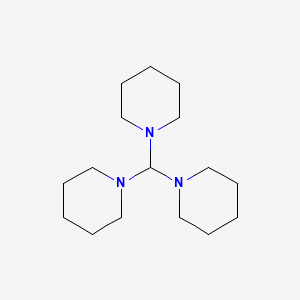

Tripiperidinomethane (CAS: 22630-08-6) is a tricyclic amine compound consisting of a central methane carbon bonded to three piperidine rings. It is classified as an orthoamide, characterized by its nitrogen-rich structure, which enables unique reactivity in organic synthesis. A key application of this compound is its role in the Batcho-Leimgruber indole synthesis, where it facilitates the condensation of nitrotoluenes with dimethylformamide dimethyl acetal (DMF-DMA) to form substituted aminostyrenes, precursors to indole derivatives . Its NMR spectrum in deuterochloroform reveals an equilibrium between the orthoamide and a chloroform adduct, with methine proton signals at δ 3.1 and 3.9, respectively .

Properties

CAS No. |

22630-08-6 |

|---|---|

Molecular Formula |

C16H31N3 |

Molecular Weight |

265.44 g/mol |

IUPAC Name |

1-[di(piperidin-1-yl)methyl]piperidine |

InChI |

InChI=1S/C16H31N3/c1-4-10-17(11-5-1)16(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h16H,1-15H2 |

InChI Key |

LSKNNOZGCOKKLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(N2CCCCC2)N3CCCCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tripiperidinomethane belongs to a broader class of tricyclic amines and orthoamides. Below is a detailed comparison with analogous compounds:

Tripyrrolidinomethane

- Structure : Three pyrrolidine rings attached to a central methane carbon.

- Reactivity: Reacts vigorously with chloroform to form formamidinium chloride (XVII), unlike this compound, which forms an equilibrium .

- Applications: Limited synthetic utility compared to this compound, primarily due to its irreversible reactivity with chlorinated solvents.

Tris-(N-methylanilino)-methane

- Structure : Three N-methylaniline groups bound to methane.

- Applications: Used in the synthesis of complex aminals but lacks the versatility of this compound in indole synthesis.

Trimorpholino-methane

- Structure : Three morpholine rings attached to methane.

- Reactivity: Soluble in chloroform without reaction, contrasting with this compound’s equilibrium state .

- Applications : Primarily explored in coordination chemistry due to its oxygen-containing heterocycles.

Triphenylmethane

- Structure : Three phenyl groups bonded to methane.

- Reactivity : Lacks nitrogen-based reactivity; used as a dye precursor and laboratory chemical .

Comparative Data Table

Research Findings and Key Distinctions

Reactivity with Chloroform: this compound’s equilibrium in chloroform is unique among orthoamides. Tripyrrolidinomethane reacts irreversibly, while trimorpholino-methane remains inert . This property makes this compound suitable for reactions requiring controlled reactivity in chlorinated solvents.

Role in Indole Synthesis: this compound outperforms other bases (e.g., pyrrolidine) in the Batcho-Leimgruber reaction, achieving yields up to 77% . Its steric and electronic profile optimizes the condensation step, reducing side reactions compared to bulkier analogs.

Spectral Behavior: The dual NMR signals of this compound in chloroform are absent in analogs like trimorpholino-methane, underscoring its dynamic equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.